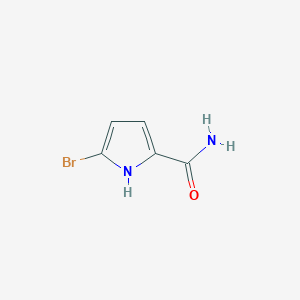

5-bromo-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

5-Bromo-1H-pyrrole-2-carboxamide is a chemical compound that is part of a broader class of pyrrole derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities. Although the provided papers do not directly discuss 5-bromo-1H-pyrrole-2-carboxamide, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds, which can be informative for understanding the characteristics of 5-bromo-1H-pyrrole-2-carboxamide.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction, which is a method that can potentially be adapted for the synthesis of 5-bromo-1H-pyrrole-2-carboxamide . Additionally, the synthesis of condensed pyridones from o-bromoarylcarboxamides using palladium catalysis suggests a method that could be relevant for the synthesis of brominated pyrrole carboxamides . The one-pot synthesis of 5-oxopyrrolidine-2-carboxamides via a tandem Ugi condensation and intramolecular substitution also provides a potential synthetic route that could be explored for related pyrrole carboxamides .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was determined using IR, 1H NMR, and HRMS . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using FT-IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques would be essential for the structural analysis of 5-bromo-1H-pyrrole-2-carboxamide.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can vary depending on the substituents present on the pyrrole ring. The papers provided discuss various chemical reactions, such as the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines and the bromination of pyrazole derivatives . These reactions highlight the potential reactivity of brominated pyrrole compounds, which could include nucleophilic substitution reactions or further functionalization of the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrrole core. While the provided papers do not directly discuss the properties of 5-bromo-1H-pyrrole-2-carboxamide, they do provide insights into the properties of related compounds. For example, the crystal packing and hydrogen bonding patterns of a structurally related compound were analyzed, which can affect the compound's solid-state properties . Additionally, the introduction of bromine atoms in pyridine-3-carboxamides was found to affect the binding affinity for biological receptors, indicating that bromine substituents can significantly impact the biological properties of these compounds .

Applications De Recherche Scientifique

Regioselective Bromination Techniques

Electrophilic bromination of pyrroles with carbonyl substituents often leads to a mix of 4- and 5-brominated species. However, a technique using tetra-butyl ammonium tribromide (TBABr3) has been shown to yield predominantly the 5-brominated species, highlighting its potential in substrate-controlled regioselective bromination (Gao et al., 2018).

Enzyme-Catalyzed Bromination

The use of hydrogen peroxide and sodium bromide at specific pH and temperature conditions, catalyzed by vanadate(V)-dependent bromoperoxidase, enables electrophilic aromatic bromination of substituted 1H-pyrroles. This method has been utilized to prepare marine natural products under biomimetic conditions (Wischang & Hartung, 2011).

Synthesis of Pyrrole Alkaloid Natural Products

A Pd-catalyzed asymmetric annulation process involving 5-bromopyrrole-2-carboxylate esters and vinyl aziridines has been developed. This method is significant for the enantioselective synthesis of pyrrole alkaloid natural products (Trost & Dong, 2007).

Antitumor Activity of Derivatives

Derivatives of 5-bromo-7-azaindolin-2-one containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety exhibit significant antitumor potency against various cancer cell lines. This highlights its potential as a candidate for cancer treatment research (Zhang et al., 2016).

Amidation Reactions

A method involving the direct coupling of alkali metal carboxylate salts with amines has been described for synthesizing amides. This technique is particularly valuable for compounds like lithium 5-bromo-1H-pyrrole-2-carboxylate, enabling the synthesis of analogues of pyrrole-2-aminoimidazole marine alkaloids (Goodreid et al., 2014).

Novel Cycloaddition Reactions

A formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, enables the creation of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction features an unusual α-imino silver carbene intermediate (Cao et al., 2019).

Cascade Reactions for Pyrrole Cores

A cascade transformation involving the Ugi reaction followed by carbocyclization and retro-Claisen fragmentation provides access to a 1H-pyrrol-2(5H)-one core. This process is useful for synthesizing 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamides (Peshkov et al., 2014).

Radioactive Labeling

A convenient method has been developed for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], demonstrating its potential in radioactive labeling for scientific studies (Saemian & Shirvani, 2012).

Synthesis of Functionalized Pyrroles

The reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one toward primary aliphatic amines has been explored, leading to the synthesis of a series of highly functionalized pyrroles (Zanatta et al., 2021).

Antibacterial Agents

5-Bromoindole-2-carboxamides have been synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria, demonstrating significant potential as antibacterial agents (Mane et al., 2018).

Safety And Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCIXLJBQZTUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439564 | |

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-pyrrole-2-carboxamide | |

CAS RN |

17543-94-1 | |

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)

![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)

![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)